N-(1-phenylethyl)pyrimidin-2-amine
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Overview
Description
N-(1-phenylethyl)pyrimidin-2-amine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
N-(1-phenylethyl)pyrimidin-2-amine has been identified as a potential inhibitor of Polo-like kinase 4 (PLK4) . PLK4 is a serine/threonine protein kinase that plays a crucial role in centriole duplication, a process significant for maintaining genome integrity . Overexpression of PLK4 has been detected in various cancers, making it a promising anticancer target .
Mode of Action
The compound interacts with PLK4, inhibiting its kinase activity . This inhibition disrupts the normal function of PLK4, leading to impaired centriole duplication and potentially halting the proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the centriole duplication pathway . By inhibiting PLK4, the compound disrupts the normal duplication of centrioles, which can lead to cell cycle arrest and apoptosis in cancer cells .
Result of Action
The inhibition of PLK4 by this compound can lead to cell cycle arrest and apoptosis in cancer cells . This can result in the reduction of tumor growth and potentially contribute to the treatment of cancers where PLK4 is overexpressed .
Biochemical Analysis
Biochemical Properties
N-(1-phenylethyl)pyrimidin-2-amine, as a pyrimidine derivative, may participate in biochemical reactions similar to other pyrimidines. Pyrimidines are involved in the synthesis of the pyrimidine ring, which is a key component of nucleotides, the building blocks of DNA and RNA
Cellular Effects
Some pyrimidine derivatives are known to compete with metabolites in cancer cells, leading to programmed cell death or apoptosis . They also exert antitumor effects by inhibiting protein kinases
Molecular Mechanism
It is known that nucleosidic analogs, which could include this compound, can inhibit intracellular enzymes such as polymerases or ribonucleotide reductases after phosphorylation by kinases .
Temporal Effects in Laboratory Settings
A study on the photolysis of the commonly used 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging moiety attached to the NH-nitrogen of the pharmacologically relevant N-phenylpyrimidine-2-amine scaffold suggests that electronic features of the entire molecule should be taken into account when considering its suitability for the caging concept .
Metabolic Pathways
This compound, as a pyrimidine derivative, may be involved in the metabolic pathways of pyrimidines. Pyrimidines are synthesized through an energy-requiring pathway, where amino acids are used in the synthesis of the pyrimidine ring
Transport and Distribution
It is known that two major efflux transporters at the blood-brain barrier, P-glycoprotein and breast cancer resistance protein, play a crucial role in the brain distribution of seven out of eight EGFR inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)pyrimidin-2-amine typically involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted pyrimidines
Scientific Research Applications
N-(1-phenylethyl)pyrimidin-2-amine has several scientific research applications:
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-phenylethyl)pyrimidin-2-amine include other pyrimidine derivatives such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit protein kinases selectively makes it a valuable compound for developing targeted therapies for diseases like cancer .
Properties
IUPAC Name |
N-(1-phenylethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-10(11-6-3-2-4-7-11)15-12-13-8-5-9-14-12/h2-10H,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBARSZOTGRLDPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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